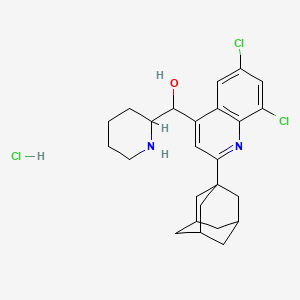

![molecular formula C12H13NO3 B609732 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one CAS No. 1021950-79-7](/img/structure/B609732.png)

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

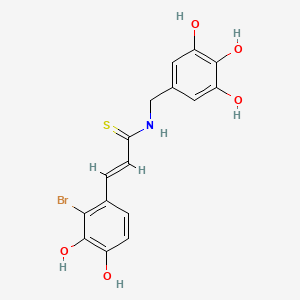

Oleracein E is a a tetrahydroisoquinoline possessing potent antioxidant activity. Pretreatment with OE (10 μM, 2 h) decreased lactic acid dehydrogenase (LDH) release and the apoptosis rate in rotenone (5 μM, 24 h)-treated SH-SY5Y human neuroblastoma cells. Further mechanistic study indicated that OE reduced reactive oxygen species (ROS) levels, inhibited extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, reduced rotenone-induced up-regulation of the proapoptotic protein Bax, and prevented cytochrome C release and caspase-3 activation.

Applications De Recherche Scientifique

Synthesis and Structural Studies :

- A study by Katritzky et al. (2001) details the synthesis of similar compounds through intramolecular cyclizations, yielding products with high stereoselectivities (Katritzky, He, & Mehta, 2001).

- Another study by Caira et al. (2014) discusses obtaining 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, which are related compounds, via 1,3-dipolar cycloaddition reactions (Caira et al., 2014).

Bactericidal Effects :

- Sadiq and AbdullahiMikailu (2017) explored the bactericidal effects of this compound on various enteropathogenic bacteria, demonstrating its potential as an antimicrobial agent (Sadiq & AbdullahiMikailu, 2017).

Pharmacological Studies :

- Ghosh et al. (1996) conducted a study on a similar compound, focusing on its synthesis and pharmacological characteristics, particularly its agonist properties at dopamine D1 receptors (Ghosh et al., 1996).

Antimicrobial Activity :

- Moreno et al. (2012) synthesized derivatives of Pyrrolo[2,1-a]isoquinolin-3-ones, showing potential antimicrobial activity, indicating the relevance of these compounds in medicinal chemistry (Moreno et al., 2012).

Antineoplastic Activity :

- Anderson et al. (1984) reported the synthesis of derivatives of Pyrrolo[2,1-a]isoquinoline, showing activity against various types of tumors, indicating their potential in cancer treatment (Anderson et al., 1984).

Synthesis and Chemical Structure Analysis :

- Alizadeh and Zohreh (2008) described a one-pot synthesis method for derivatives of Pyrrolo[2,1-A]isoquinoline-1-carboxamide, illustrating the versatility of this compound in synthetic chemistry (Alizadeh & Zohreh, 2008).

Propriétés

IUPAC Name |

8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIDRFNRDLYHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904168 |

Source

|

| Record name | Oleracein E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)